Zacopride hydrochloride is a compound with a variety of pharmacological effects, primarily known for its role as a selective antagonist at serotonin type 3 (5-HT3) receptors. This property has been exploited in various therapeutic applications, ranging from the treatment of anxiety and schizophrenia to the management of chemotherapy-induced nausea and the reduction of alcohol and cocaine addiction. The compound has also been identified as an inward rectifier potassium channel (IK1) agonist, which may have implications for its use in cardiac arrhythmias. The following analysis will delve into the mechanism of action of zacopride and its diverse applications across different fields, as supported by the current body of research.
Zacopride's primary mechanism of action is as a 5-HT3 receptor antagonist, which has been demonstrated in various animal models. It competitively inhibits the effects of serotonin on the guinea-pig ileum, the rabbit vagus nerve, and the von Bezold-Jarisch reflex in rats, with a potency comparable to other known 5-HT3 antagonists7. Additionally, zacopride has been found to selectively enhance the IK1 current in isolated rat cardiomyocytes, indicating its role as an IK1 channel agonist. This action is dose-dependent and does not affect other ion channels, transporters, or pumps, suggesting a high degree of selectivity8. The compound's ability to attenuate cocaine-induced increases in extracellular dopamine levels in the rat nucleus accumbens further suggests its influence on dopaminergic pathways3.
Zacopride has been shown to exhibit anxiolytic-like activity in rodent models, with both R(+)- and S(-)-zacopride isomers demonstrating significant increases in time spent in lit areas, indicative of reduced anxiety1. Moreover, zacopride has been compared favorably to diazepam in rodent and primate models of anxiety, showing potent anxiolytic effects without the central nervous system depression or rebound hyperlocomotion associated with conventional neuroleptics5. In a clinical context, zacopride has been hypothesized to have efficacy in the treatment of schizophrenia, potentially offering a therapeutic option without the side effects typical of neuroleptic drugs9.
The compound has been investigated for its potential in reducing voluntary ethanol consumption in rats, with findings indicating that zacopride can significantly reduce ethanol intake and preference, particularly under conditions of free access to alcohol2. This suggests a role for 5-HT3 receptor blockade in the modulation of serotonin/dopamine-mediated maintenance of ethanol preference.
Zacopride has a strong antiemetic profile, effectively inhibiting emesis induced by a range of cancer chemotherapeutic agents in dogs, especially cisplatin. Its oral bioavailability is highlighted by its similar efficacy when administered intravenously or orally. Zacopride's selective inhibition of chemotherapy-induced emesis, without affecting emesis due to other emetogenic agents, underscores its potential as a targeted antiemetic therapy6.
As an IK1 agonist, zacopride has been found to prevent or eliminate aconitine-induced afterdepolarization and triggered activity in isolated cardiomyocytes. In rat models, zacopride protected the heart from ventricular tachyarrhythmias, comparing favorably with classical antiarrhythmic agents. However, caution is advised in certain cardiac conditions, such as short QT syndrome, where zacopride may not be recommended810.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0